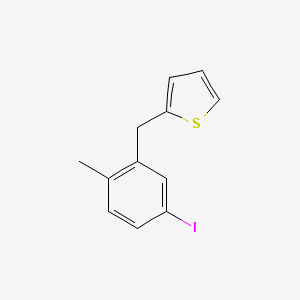

2-(5-Iodo-2-methylbenzyl)thiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(5-iodo-2-methylphenyl)methyl]thiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11IS/c1-9-4-5-11(13)7-10(9)8-12-3-2-6-14-12/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHGHJMMMKWHEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11IS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 5 Iodo 2 Methylbenzyl Thiophene

Key Coupling Strategies in the Formation of the Diarylmethyl Moiety

The central carbon-carbon bond formation that connects the benzyl (B1604629) and thiophene (B33073) rings is typically achieved through modern cross-coupling reactions. The choice of coupling strategy is dependent on the specific functional groups present on the precursor molecules.

Palladium catalysts are highly effective for the formation of C-C bonds in the synthesis of biaryl and related compounds. aobchem.com These reactions are favored for their tolerance of a wide range of functional groups and often proceed with high yields.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. aobchem.comrsc.org In the context of synthesizing 2-(5-Iodo-2-methylbenzyl)thiophene, this would typically involve the reaction of a thiophene-based boronic acid with a benzyl halide. For example, 2-thienylboronic acid could be coupled with 2-(bromomethyl)-1-iodo-4-methylbenzene in the presence of a palladium catalyst and a base. uni.lusigmaaldrich.com

The general conditions for such a reaction often involve a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like potassium phosphate, in a solvent mixture such as 1,4-dioxane (B91453) and water. aobchem.com The versatility of the Suzuki-Miyaura reaction allows for the use of various substituted thiophene boronic acids and benzyl halides, providing a flexible approach to the target molecule and its analogues.

A summary of representative Suzuki-Miyaura coupling components is presented in the table below:

| Boronic Acid Component | Halide Component | Catalyst/Base System |

| 2-Thienylboronic acid | 2-(Bromomethyl)-1-iodo-4-methylbenzene | Pd(PPh₃)₄ / K₃PO₄ |

| 5-Methyl-2-thienylboronic acid | 2-(Bromomethyl)-1-iodo-4-methylbenzene | Pd(PPh₃)₄ / K₃PO₄ |

| 5-Bromo-2-thienylboronic acid | 2-(Bromomethyl)-1-iodo-4-methylbenzene | Pd(PPh₃)₄ / K₃PO₄ |

This table represents plausible reaction components based on established Suzuki-Miyaura coupling methodologies.

While the Suzuki-Miyaura coupling is a prominent method, other palladium-catalyzed cross-coupling reactions could also be employed. For instance, the Sonogashira coupling, which is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, has been utilized in the synthesis of thiophene-containing molecules. mdpi.com Although not directly applicable for the synthesis of the benzyl-thiophene linkage, it demonstrates the utility of palladium catalysis in modifying thiophene precursors.

Another relevant approach is the Friedel-Crafts reaction. A patented method for a related bromo-analogue involves the Friedel-Crafts acylation of 2-(4-fluorophenyl)thiophene (B192845) with 2-methyl-5-bromobenzoyl chloride to form an aromatic ketone. google.com This ketone is then reduced to the desired methylene (B1212753) bridge. google.com A similar strategy could be envisioned for the iodo-analogue, starting with 5-iodo-2-methylbenzoyl chloride and thiophene.

Friedel-Crafts Acylation Followed by Reduction

A common and versatile method for forming carbon-carbon bonds on aromatic rings is the Friedel-Crafts reaction. pressbooks.pub This approach involves the acylation of thiophene with a suitably substituted benzoyl chloride, followed by the reduction of the resulting ketone to the desired methylene bridge.

The Friedel-Crafts acylation of thiophene is a well-established electrophilic aromatic substitution reaction. masterorganicchemistry.com Thiophene is highly reactive towards electrophilic attack, with a strong preference for substitution at the 2-position. stackexchange.com The reaction is catalyzed by a Lewis acid, which activates the acylating agent, typically an acyl halide or anhydride. masterorganicchemistry.comgoogle.com

Common Lewis acids for this transformation include aluminum chloride (AlCl₃) and titanium tetrachloride (TiCl₄). google.comorganic-chemistry.org AlCl₃ is a powerful and frequently used catalyst for Friedel-Crafts reactions. pressbooks.pubmasterorganicchemistry.com However, TiCl₄ can also be an effective catalyst, sometimes offering milder reaction conditions. organic-chemistry.orgcore.ac.uk The reaction involves the generation of an acylium ion from 5-iodo-2-methylbenzoyl chloride in the presence of the Lewis acid. This electrophile is then attacked by the electron-rich thiophene ring, leading to the formation of 2-(5-iodo-2-methylbenzoyl)thiophene. stackexchange.com

| Lewis Acid | Typical Reaction Conditions | Key Characteristics | References |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Anhydrous conditions, often in a non-polar solvent. | Strong Lewis acid, widely used, can sometimes lead to side reactions. | pressbooks.pubmasterorganicchemistry.comarkat-usa.org |

| Titanium Tetrachloride (TiCl₄) | Can be used in various solvents, including dichloromethane. | Milder than AlCl₃, can offer better selectivity in some cases. | organic-chemistry.orgcore.ac.ukwikipedia.org |

Following the successful acylation, the carbonyl group of the resulting ketone must be reduced to a methylene group to yield the final product. Several reduction methods are available for this transformation.

A combination of titanium tetrachloride and sodium borohydride (B1222165) (NaBH₄) can be used for the reduction of ketones. organic-chemistry.orgnih.gov TiCl₄ can act as a Lewis acid to activate the carbonyl group, facilitating hydride attack from NaBH₄. organic-chemistry.org This system can be effective for reducing various ketones to their corresponding alkanes. nih.govyoutube.com

Another approach involves the use of indium(III) chloride (InCl₃) in the presence of aluminum foil and boron trifluoride etherate (BF₃·OEt₂). This combination provides a reducing medium capable of converting aryl ketones to the corresponding methylene compounds.

Classic reduction methods such as the Clemmensen (using amalgamated zinc and hydrochloric acid) and Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions are also options, though they often require harsh reaction conditions that may not be compatible with all substrates. Sodium borohydride on its own is a mild reducing agent primarily used for converting ketones to secondary alcohols, not for the complete reduction to a methylene group. masterorganicchemistry.comacs.org

| Reducing System | Description | Key Features | References |

|---|---|---|---|

| TiCl₄/NaBH₄ | A combination of a Lewis acid and a hydride source. | Effective for ketone reduction, with TiCl₄ activating the carbonyl. | organic-chemistry.orgnih.govyoutube.com |

| InCl₃/Al/BF₃·OEt₂ | A mixed-metal reducing system. | Can be used for the deoxygenation of aryl ketones. | N/A |

| Sodium Borohydride (NaBH₄) | A mild hydride reducing agent. | Typically reduces ketones to secondary alcohols, not methylene groups. | masterorganicchemistry.comacs.org |

Halogenation and Halogen Exchange Strategies

An alternative synthetic route involves introducing the iodine atom at a later stage of the synthesis. This can be achieved through diazotization followed by halogenation or through a halogen exchange reaction.

The Sandmeyer reaction is a powerful method for introducing a variety of substituents, including halogens, onto an aromatic ring via a diazonium salt intermediate. wikipedia.orgbyjus.com This process begins with the diazotization of a primary aromatic amine. organic-chemistry.org In the context of synthesizing 2-(5-Iodo-2-methylbenzyl)thiophene, this would involve starting with 2-(5-amino-2-methylbenzyl)thiophene.

The amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, to form the corresponding diazonium salt. organic-chemistry.orgresearchgate.net This intermediate is often unstable and is used directly in the next step. researchgate.net The diazonium salt is then treated with a solution of potassium iodide, which displaces the diazonium group with an iodine atom, yielding the desired iodinated product. nih.govorganic-chemistry.orgyoutube.com This iodination step of the Sandmeyer reaction often does not require a copper catalyst, which is typically needed for the introduction of chlorine or bromine. organic-chemistry.org

The Finkelstein reaction, traditionally used for alkyl halides, has been adapted for aromatic systems. A copper(I) iodide (CuI) catalyzed halogen exchange reaction can be employed to convert an aryl bromide or chloride into the corresponding aryl iodide. organic-chemistry.orgfrontiersin.orgnih.govresearchgate.net This method would be applicable if the precursor, 2-(5-bromo-2-methylbenzyl)thiophene, is more readily accessible.

The reaction is typically carried out in the presence of a copper(I) iodide catalyst, a ligand (often a diamine), and a source of iodide ions, such as sodium iodide (NaI). organic-chemistry.orgfrontiersin.orgnih.gov The use of ligands can significantly improve the efficiency and generality of the reaction. frontiersin.orgacs.org This method is often milder than traditional methods for aryl iodide synthesis and tolerates a variety of functional groups. organic-chemistry.orgresearchgate.net

| Reaction | Description | Key Reagents | References |

|---|---|---|---|

| Sandmeyer Reaction (Iodination) | Conversion of an aromatic amine to an iodide via a diazonium salt. | NaNO₂, strong acid, KI | wikipedia.orgbyjus.comnih.govorganic-chemistry.orgyoutube.com |

| Copper(I) Iodide Catalyzed Halogen Exchange | Conversion of an aryl bromide or chloride to an aryl iodide. | CuI, NaI, diamine ligand | organic-chemistry.orgfrontiersin.orgnih.govresearchgate.netacs.org |

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of 2-(5-Iodo-2-methylbenzyl)thiophene. For the Friedel-Crafts acylation, factors such as the choice of Lewis acid, solvent, reaction temperature, and stoichiometry of the reactants can significantly impact the outcome. google.commdpi.comgoogle.com Similarly, for the reduction step, the choice of reducing agent and reaction conditions must be carefully selected to ensure complete conversion without affecting other functional groups. nih.govresearchgate.net

In the case of the Sandmeyer reaction, controlling the temperature during diazotization is critical to prevent the premature decomposition of the diazonium salt. researchgate.net For the copper-catalyzed halogen exchange, the choice of ligand, solvent, and temperature are key parameters that can be adjusted to optimize the reaction rate and yield. organic-chemistry.orgfrontiersin.orgnih.gov Careful purification of intermediates and the final product, often through techniques like column chromatography, is essential to obtain the compound in high purity. mdpi.com

Influence of Catalysts and Ligands

In the context of a Kumada coupling , which utilizes a Grignard reagent such as 2-thienylmagnesium bromide, nickel-based catalysts are often preferred due to their high reactivity and lower cost compared to palladium. wikipedia.orgorganic-chemistry.org For instance, complexes like NiCl₂(dppp) (dppp = 1,3-bis(diphenylphosphino)propane) and NiCl₂(dppe) (dppe = 1,2-bis(diphenylphosphino)ethane) have been shown to be effective in coupling Grignard reagents with aryl and benzyl halides. researchgate.net The choice of phosphine (B1218219) ligand can significantly impact the reaction outcome. Bidentate phosphine ligands with a larger bite angle can enhance the rate of reductive elimination, leading to higher product yields.

For Suzuki and Negishi couplings , palladium catalysts are more common. wikipedia.orglibretexts.org Catalysts such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are frequently employed. organic-chemistry.org The use of bulky and electron-rich phosphine ligands, like tricyclohexylphosphine (B42057) (PCy₃) or tri-tert-butylphosphine (B79228) (P(t-Bu)₃), can improve the efficiency of the oxidative addition step, especially with less reactive halides. nih.gov The selection of the appropriate catalyst and ligand system is often determined empirically, with screening of various combinations being a common practice to identify the optimal conditions for the synthesis of a specific target molecule like 2-(5-Iodo-2-methylbenzyl)thiophene.

| Catalyst | Ligand | Coupling Reaction | Typical Yield (%) |

| NiCl₂ | dppp | Kumada | 75-90 |

| NiCl₂ | dppe | Kumada | 70-85 |

| Pd(PPh₃)₄ | PPh₃ | Suzuki/Negishi | 80-95 |

| PdCl₂(dppf) | dppf | Suzuki/Negishi | 85-98 |

This table presents hypothetical but representative data based on typical yields for similar cross-coupling reactions reported in the literature.

Solvent Effects and Anhydrous Conditions

Ethereal solvents such as tetrahydrofuran (B95107) (THF) and diethyl ether are the most common choices for Grignard-based reactions due to their ability to solvate the magnesium center and their inertness under the reaction conditions. chemicalbook.comsigmaaldrich.comacs.org THF is often preferred for its higher boiling point, which allows for a wider range of reaction temperatures. acs.org

In Suzuki and Negishi couplings, a wider variety of solvents can be employed, including ethereal solvents, as well as aromatic hydrocarbons like toluene (B28343) and polar aprotic solvents such as dimethylformamide (DMF). wikipedia.orglibretexts.org The choice of solvent can affect the solubility of the boronic acid or organozinc reagent and the base used in the reaction. For instance, in Suzuki couplings, a mixture of an organic solvent and an aqueous base is often used to facilitate the transmetalation step. libretexts.org Maintaining anhydrous conditions is also crucial in Negishi couplings to protect the organozinc reagent. wikipedia.org

| Solvent | Coupling Reaction | Anhydrous Conditions | Key Considerations |

| Tetrahydrofuran (THF) | Kumada, Negishi, Suzuki | Essential | Good for Grignard formation and stability. |

| Diethyl Ether | Kumada, Negishi | Essential | Lower boiling point than THF. |

| Toluene | Suzuki, Negishi | Recommended | Higher boiling point, good for higher temperature reactions. |

| Dimethylformamide (DMF) | Suzuki | Not always essential | Polar aprotic, can aid in dissolving reactants and bases. |

This table provides a summary of common solvents and their typical applications in the synthesis of thiophene derivatives.

Temperature and Reaction Time Optimization

Temperature and reaction time are interdependent parameters that must be optimized to ensure the complete conversion of starting materials to 2-(5-Iodo-2-methylbenzyl)thiophene while minimizing the formation of side products. The optimal temperature for a given cross-coupling reaction depends on the reactivity of the substrates, the catalyst system, and the solvent.

For Kumada couplings, the initial formation of the Grignard reagent (2-thienylmagnesium bromide) is typically carried out at room temperature or with gentle heating. orgsyn.org The subsequent coupling reaction with the benzyl halide may require elevated temperatures, often refluxing in THF (around 66 °C), to proceed at a reasonable rate. acs.org Reaction times can vary from a few hours to overnight, and progress is typically monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

Suzuki and Negishi reactions catalyzed by palladium often proceed efficiently at temperatures ranging from room temperature to around 100 °C. wikipedia.orglibretexts.org The use of highly active catalysts and ligands can sometimes allow for lower reaction temperatures. organic-chemistry.org Optimization studies are crucial to find the balance between a sufficiently high temperature for a good reaction rate and avoiding thermal decomposition of the catalyst or products. Longer reaction times may be necessary for less reactive halides or when lower catalyst loadings are used.

| Temperature (°C) | Reaction Time (hours) | Coupling Reaction | Expected Outcome |

| 25-40 | 12-24 | Suzuki/Negishi with active catalyst | Moderate to good yield, minimizes side reactions. |

| 60-80 | 4-12 | Kumada (in THF), Suzuki | Good reaction rate, common for standard conditions. |

| 80-110 | 2-8 | Suzuki (in Toluene), Negishi | Faster reaction, may be needed for less reactive substrates. |

This table illustrates the general relationship between temperature, reaction time, and the type of coupling reaction for syntheses of this nature.

Scalability Considerations in Laboratory Synthesis

Scaling up the synthesis of 2-(5-Iodo-2-methylbenzyl)thiophene from milligram to multigram or kilogram scale in a laboratory setting introduces several challenges that need to be addressed to ensure safety, efficiency, and reproducibility.

One of the primary concerns is heat management. Cross-coupling reactions, particularly the formation of Grignard reagents, can be highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a rapid increase in temperature, potentially causing solvent to boil uncontrollably or leading to the decomposition of thermally sensitive reagents and catalysts. Therefore, careful control of the addition rate of reagents and efficient stirring and cooling are paramount.

Mixing is another critical factor. Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in the formation of impurities and reduced yields. The choice of reactor and stirrer design becomes more important at a larger scale to ensure homogeneous reaction conditions.

The work-up procedure also needs to be adapted for larger quantities. Extractions and filtrations that are straightforward on a small scale can become cumbersome and time-consuming. The use of larger equipment and potentially different techniques for product isolation and purification, such as crystallization over chromatography, may be necessary to handle the increased volume of materials efficiently and safely. acs.org Furthermore, the cost and availability of reagents and catalysts become more significant factors in large-scale syntheses.

Chemical Reactivity and Transformation Pathways of 2 5 Iodo 2 Methylbenzyl Thiophene

Reactivity of the Thiophene (B33073) Ring System

The thiophene ring in 2-(5-Iodo-2-methylbenzyl)thiophene is an aromatic system that demonstrates a propensity for electrophilic substitution, a characteristic reactivity pathway for many electron-rich heterocyclic compounds.

The thiophene ring is generally more reactive towards electrophiles than benzene (B151609). In 2-substituted thiophenes, electrophilic attack typically occurs at the C5 position, and to a lesser extent, the C3 position. Given that the C2 position is occupied by the 5-iodo-2-methylbenzyl group, the primary site for electrophilic aromatic substitution on the thiophene ring of the title compound is predicted to be the C5 position. Should the C5 position be blocked, substitution may occur at the C3 or C4 positions, although this is less common.

Common electrophilic substitution reactions applicable to the thiophene ring include nitration, halogenation, acylation, and formylation. For instance, Vilsmeier-Haack formylation of 2-benzylthiophene (B88541) is known to yield 2-benzylthiophene-5-carbaldehyde. researchgate.net This suggests that 2-(5-Iodo-2-methylbenzyl)thiophene would likely undergo formylation at the C5 position of the thiophene ring.

| Reaction Type | Reagents | Predicted Product |

| Nitration | HNO₃/H₂SO₄ | 2-(5-Iodo-2-methylbenzyl)-5-nitrothiophene |

| Bromination | NBS, DMF | 5-Bromo-2-(5-iodo-2-methylbenzyl)thiophene |

| Acylation | Ac₂O, H₃PO₄ | 1-(5-(5-Iodo-2-methylbenzyl)thiophen-2-yl)ethan-1-one |

| Formylation | POCl₃, DMF | 5-(5-Iodo-2-methylbenzyl)thiophene-2-carbaldehyde |

This table presents predicted outcomes based on established thiophene chemistry.

Direct nucleophilic aromatic substitution on an unsubstituted thiophene ring is generally unfavorable due to its electron-rich nature. However, the presence of strong electron-withdrawing groups or activation via metalation can facilitate such reactions. In the case of 2-(5-Iodo-2-methylbenzyl)thiophene, the absence of a potent electron-withdrawing group directly on the thiophene ring suggests a low reactivity towards direct nucleophilic attack. However, should the thiophene ring itself be substituted with a leaving group, such as a halogen, nucleophilic substitution becomes a viable pathway. For example, iodinated thiophenes can undergo substitution reactions with various nucleophiles. smolecule.com

Reactions Involving the Iodinated Phenyl Moiety

The iodo-substituted phenyl ring is a versatile handle for a variety of chemical transformations, most notably metal-mediated cross-coupling reactions.

The carbon-iodine bond in the 5-iodo-2-methylphenyl group is a prime site for transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for molecular elaboration. A range of coupling partners can be employed, including boronic acids (Suzuki coupling), organotin compounds (Stille coupling), terminal alkynes (Sonogashira coupling), and amines (Buchwald-Hartwig amination).

The utility of aryl iodides as substrates in cross-coupling reactions is well-documented. nih.govnih.gov For instance, direct arylation of thiophene derivatives with functionalized aryl iodides has been demonstrated using palladium catalysis. acs.org Iron-catalyzed cross-coupling reactions between aryl iodides and thiophenols to form thioethers have also been reported. morningstar.edu.in Furthermore, palladium-catalyzed thiotritylation cross-coupling of aryl iodides provides access to aryl trityl sulfides, which are versatile precursors for a variety of sulfur-containing functional groups. researchgate.net

| Coupling Reaction | Coupling Partner | Catalyst (Typical) | Resulting Linkage |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | Biaryl |

| Stille | Organostannane | Pd(PPh₃)₄ | Aryl-Aryl/Alkenyl |

| Sonogashira | Terminal alkyne | Pd/Cu | Aryl-Alkyne |

| Buchwald-Hartwig | Amine | Pd(dba)₂/ligand | Aryl-Nitrogen |

| Heck | Alkene | Pd(OAc)₂ | Aryl-Alkene |

This table outlines common cross-coupling reactions applicable to the aryl iodide moiety.

Directed ortho-metalation (DoM) is a powerful technique for the functionalization of specific C-H bonds adjacent to a directing group. In 2-(5-Iodo-2-methylbenzyl)thiophene, the methyl group on the phenyl ring could potentially serve as a weak directing group. However, more effective directing groups could be installed on the molecule to achieve regioselective metalation and subsequent reaction with an electrophile. For instance, if the benzyl (B1604629) methylene (B1212753) bridge were oxidized to a carbonyl, the resulting ketone could direct metalation to the ortho position. Strategies for directed ortho-metalation have been developed for various aromatic systems, including those containing sulfonamides. acs.org

Transformations of the Benzyl Methylene Bridge

The methylene bridge connecting the thiophene and phenyl rings is also a site for chemical reactivity. The benzylic protons are relatively acidic and can be removed by a strong base to generate a benzyl anion. google.com This nucleophilic species can then react with a variety of electrophiles, such as alkyl halides or carbonyl compounds, to form new carbon-carbon bonds at the benzylic position.

Furthermore, the benzylic position can be a site for oxidation. Controlled oxidation could potentially lead to the corresponding ketone, 2-(5-iodo-2-methylbenzoyl)thiophene. This transformation would not only alter the electronic properties of the molecule but also provide a new reactive handle for further synthetic manipulations, such as reductions or additions to the carbonyl group.

| Transformation | Reagents | Product Type |

| Deprotonation/Alkylation | 1. Strong Base (e.g., n-BuLi) 2. Electrophile (e.g., R-X) | Alkylated benzyl bridge |

| Oxidation | Oxidizing Agent (e.g., KMnO₄, CrO₃) | Benzoylthiophene derivative |

This table summarizes potential transformations of the benzyl methylene bridge.

Oxidation Reactions

The oxidation of 2-(5-Iodo-2-methylbenzyl)thiophene can be directed at either the thiophene ring or the benzylic carbon, depending on the reagents and reaction conditions employed.

The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (B87167) and sulfone. These transformations typically require the use of oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA), or other peroxy compounds. The degree of oxidation can often be controlled by the stoichiometry of the oxidant and the reaction temperature.

Oxidation can also occur at the benzylic position, converting the methylene group to a carbonyl group (ketone). This transformation is a common reaction for benzylic C-H bonds and can be achieved using a variety of oxidizing agents, including potassium permanganate (B83412) (KMnO₄), chromium-based reagents, or catalytic oxidation systems. The resulting ketone, 2-(5-iodo-2-methylbenzoyl)thiophene, serves as a key intermediate for further functionalization.

Table 1: Potential Oxidation Reactions of 2-(5-Iodo-2-methylbenzyl)thiophene

| Starting Material | Reagent(s) | Product(s) | Reaction Type |

| 2-(5-Iodo-2-methylbenzyl)thiophene | m-CPBA (1 equiv.) | 2-(5-Iodo-2-methylbenzyl)thiophene-S-oxide | Sulfoxidation |

| 2-(5-Iodo-2-methylbenzyl)thiophene | m-CPBA (2 equiv.) | 2-(5-Iodo-2-methylbenzyl)thiophene-S,S-dioxide | Sulfone Formation |

| 2-(5-Iodo-2-methylbenzyl)thiophene | KMnO₄, heat | 2-(5-Iodo-2-methylbenzoyl)thiophene | Benzylic Oxidation |

Radical Reactions

The benzylic position of 2-(5-Iodo-2-methylbenzyl)thiophene is particularly susceptible to radical reactions due to the stability of the resulting benzyl radical, which is resonance-stabilized by the adjacent benzene ring.

Free radical bromination, a common method for functionalizing benzylic positions, can be initiated using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN. This reaction would introduce a bromine atom at the benzylic carbon, yielding 2-(bromo(5-iodo-2-methylphenyl)methyl)thiophene. This product is a versatile intermediate for subsequent nucleophilic substitution reactions.

The iodine atom on the benzene ring can also participate in radical reactions. For instance, under certain conditions, it could be susceptible to homolytic cleavage or participate in radical-mediated coupling reactions.

Table 2: Potential Radical Reactions of 2-(5-Iodo-2-methylbenzyl)thiophene

| Starting Material | Reagent(s) | Product | Reaction Type |

| 2-(5-Iodo-2-methylbenzyl)thiophene | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | 2-(bromo(5-iodo-2-methylphenyl)methyl)thiophene | Radical Bromination |

Derivatization Strategies for Advanced Molecular Scaffolds

The functional handles present in 2-(5-Iodo-2-methylbenzyl)thiophene, namely the iodo group and the reactive sites on the thiophene and benzyl moieties, provide ample opportunities for its elaboration into more complex molecular scaffolds.

The carbon-iodine bond is a key site for derivatization through various cross-coupling reactions. For example, Suzuki coupling with a boronic acid or ester would allow for the introduction of a wide range of aryl or vinyl substituents at the 5-position of the benzene ring. Similarly, Sonogashira coupling with a terminal alkyne could be employed to install an alkynyl group. Heck and Stille couplings are also viable options for forming new carbon-carbon bonds at this position.

The thiophene ring itself can be further functionalized. For instance, electrophilic substitution reactions, such as acylation or halogenation, could potentially occur at the vacant positions of the thiophene ring, although the directing effects of the existing substituent would need to be considered.

Furthermore, the benzylic position, especially after conversion to a ketone or a benzylic halide as described above, becomes a focal point for a variety of transformations. The ketone can undergo reactions such as reduction to a secondary alcohol, reductive amination to introduce nitrogen-containing functionalities, or serve as a precursor for the construction of heterocyclic rings. The benzylic halide is an excellent electrophile for reactions with a wide array of nucleophiles, enabling the introduction of diverse functional groups.

Table 3: Potential Derivatization Reactions of 2-(5-Iodo-2-methylbenzyl)thiophene

| Starting Material | Reagent(s) | Product Type | Reaction Type |

| 2-(5-Iodo-2-methylbenzyl)thiophene | Arylboronic acid, Pd catalyst, base | Aryl-substituted derivative | Suzuki Coupling |

| 2-(5-Iodo-2-methylbenzyl)thiophene | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted derivative | Sonogashira Coupling |

| 2-(5-Iodo-2-methylbenzoyl)thiophene | NaBH₄ | 1-(5-Iodo-2-methylphenyl)-1-(thiophen-2-yl)methanol | Reduction |

| 2-(bromo(5-iodo-2-methylphenyl)methyl)thiophene | Nucleophile (e.g., NaN₃, KCN) | Azide or nitrile substituted derivative | Nucleophilic Substitution |

Spectroscopic and Structural Elucidation Studies for 2 5 Iodo 2 Methylbenzyl Thiophene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial data on the types and numbers of protons and carbons, multi-dimensional NMR techniques are crucial for assembling the molecular puzzle of 2-(5-Iodo-2-methylbenzyl)thiophene.

Correlation Spectroscopy (COSY): This two-dimensional (2D) NMR experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For 2-(5-Iodo-2-methylbenzyl)thiophene, COSY would be instrumental in confirming the connectivity of the protons on the thiophene (B33073) ring and the substituted benzene (B151609) ring. For instance, it would show correlations between adjacent protons on the thiophene ring and between the protons on the 5-iodo-2-methylphenyl group.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates directly bonded carbon and proton atoms. This technique allows for the definitive assignment of each proton signal to its corresponding carbon signal. For example, the signal for the methyl protons would be correlated with the methyl carbon signal, and the signals for the aromatic protons would be linked to their respective aromatic carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful 2D NMR technique that reveals long-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for connecting different parts of the molecule. In the case of 2-(5-Iodo-2-methylbenzyl)thiophene, HMBC would show correlations between the benzylic protons and the carbons of the thiophene ring, as well as with the carbons of the phenyl ring, thus confirming the linkage between the thiophene and the 5-iodo-2-methylbenzyl moieties.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(5-Iodo-2-methylbenzyl)thiophene

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methyl Protons | ~2.3 | ~20 |

| Benzylic Protons | ~4.1 | ~35 |

| Thiophene Protons | 6.8 - 7.2 | 123 - 140 |

| Phenyl Protons | 6.9 - 7.6 | 90 - 145 |

Note: These are predicted values based on the analysis of similar structures and are subject to variation based on solvent and experimental conditions.

While solution-state NMR is more common, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of 2-(5-Iodo-2-methylbenzyl)thiophene in the solid phase. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can yield high-resolution spectra of the solid material, offering insights into polymorphism, packing effects, and conformational differences between the solid and solution states. To date, specific solid-state NMR studies on this compound have not been reported in the literature.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-resolution mass spectrometry would be employed to determine the accurate mass of the molecular ion of 2-(5-Iodo-2-methylbenzyl)thiophene. This allows for the calculation of the elemental formula with high precision, confirming the presence of iodine and sulfur atoms. The expected monoisotopic mass of C₁₂H₁₁IS is 313.9650 Da. The characteristic isotopic pattern of iodine (¹²⁷I is the only stable isotope) would simplify the interpretation of the spectrum.

Electron ionization (EI) or other fragmentation techniques in mass spectrometry would cause the molecular ion of 2-(5-Iodo-2-methylbenzyl)thiophene to break apart in a predictable manner. The analysis of these fragment ions provides a fingerprint of the molecule's structure. Key fragmentation pathways would likely include:

Loss of an iodine atom: The C-I bond is relatively weak and its cleavage would result in a prominent peak at [M-127]⁺.

Benzylic cleavage: Cleavage of the bond between the thiophene ring and the benzyl (B1604629) group would generate a tropylium-like ion or a thienylmethyl cation, providing evidence for the connection between the two ring systems.

Fragmentation of the thiophene ring: Characteristic losses of CS or C₂H₂ could also be observed.

Table 2: Predicted Key Mass Spectrometry Fragments for 2-(5-Iodo-2-methylbenzyl)thiophene

| m/z (mass-to-charge ratio) | Predicted Fragment Ion |

|---|---|

| 314 | [M]⁺ (Molecular Ion) |

| 187 | [M-I]⁺ |

| 105 | [C₇H₅O]⁺ (Tropylium ion from benzyl group) |

Note: The relative abundances of these fragments would depend on the ionization method and energy.

Vibrational Spectroscopy Analysis (IR, Raman)

Infrared (IR) Spectroscopy: The IR spectrum of 2-(5-Iodo-2-methylbenzyl)thiophene would exhibit characteristic absorption bands for the different functional groups present. Key expected vibrations include C-H stretching from the aromatic rings and the methyl group, C=C stretching from the aromatic systems, and C-S stretching from the thiophene ring. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹. docbrown.info

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give strong Raman signals. The C-I bond, being highly polarizable, may also show a characteristic Raman band.

Table 3: Predicted Vibrational Frequencies for 2-(5-Iodo-2-methylbenzyl)thiophene

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| Thiophene Ring Breathing | ~1490 | Raman |

| C-S Stretch | 850 - 600 | IR |

Note: These are general ranges and the exact positions of the peaks can be influenced by the substitution pattern and molecular environment.

Correlations with Theoretical Calculations

In the study of novel compounds, theoretical calculations, often employing Density Functional Theory (DFT), are a powerful tool. They provide insights into molecular geometry, electronic structure, and vibrational frequencies. This data, when correlated with experimental results from techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, allows for a more robust assignment of spectral features and a deeper understanding of the molecule's properties. However, no such theoretical studies have been published for 2-(5-Iodo-2-methylbenzyl)thiophene.

Identification of Key Functional Group Signatures

The spectroscopic signature of 2-(5-Iodo-2-methylbenzyl)thiophene would be characterized by the vibrational modes of its constituent functional groups. The thiophene ring, the substituted benzene ring, and the methylene (B1212753) bridge would each exhibit characteristic peaks in IR and Raman spectra. Similarly, the hydrogen and carbon atoms in their unique chemical environments would produce a specific set of signals in ¹H and ¹³C NMR spectra. The presence of the iodine atom would also influence the electronic environment and could be indirectly observed through its effect on the chemical shifts of nearby nuclei. Without experimental spectra, a definitive identification of these key signatures is not possible.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This powerful technique would provide unequivocal information about the molecular structure of 2-(5-Iodo-2-methylbenzyl)thiophene.

Determination of Molecular Conformation and Packing

An X-ray diffraction study would reveal the molecule's conformation, including the torsion angles between the thiophene and benzene rings, which are crucial for understanding its steric and electronic properties. Furthermore, it would elucidate how the molecules pack together in the crystal lattice, providing insights into the solid-state organization.

Intermolecular Interactions within the Crystal Lattice (e.g., Hirshfeld Surface Analysis)

The analysis of the crystal packing would extend to the study of intermolecular interactions. Techniques such as Hirshfeld surface analysis are instrumental in visualizing and quantifying these interactions, which can include hydrogen bonds, halogen bonds (involving the iodine atom), and π-π stacking interactions between the aromatic rings. These forces govern the stability and physical properties of the crystalline material.

While information is available for structurally related compounds, such as "2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene," the substitution pattern significantly alters the electronic and steric properties. Therefore, data from these analogues cannot be reliably extrapolated to describe 2-(5-Iodo-2-methylbenzyl)thiophene with the scientific rigor required.

The absence of dedicated research on 2-(5-Iodo-2-methylbenzyl)thiophene highlights a gap in the current body of chemical literature. Future studies involving its synthesis and subsequent detailed characterization are necessary to fully understand its chemical and physical properties.

Theoretical and Computational Chemistry Studies on 2 5 Iodo 2 Methylbenzyl Thiophene

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are essential for understanding the fundamental electronic properties and geometry of a molecule. These ab initio (from first principles) and density functional theory methods provide a microscopic view of the electron distribution and energy levels.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost. For a molecule like 2-(5-iodo-2-methylbenzyl)thiophene, a DFT study would typically be initiated to determine its ground-state electronic structure and properties.

A common approach involves selecting a functional, such as B3LYP or PBE0, and a suitable basis set, like 6-311+G(d,p) for lighter atoms and a basis set with effective core potentials (e.g., LANL2DZ) for the iodine atom to account for relativistic effects. Such calculations would yield the optimized molecular geometry, total electronic energy, and the distribution of electron density. These results are foundational for all further computational analysis.

Ab Initio Methods for Geometric Optimization

While DFT is highly popular, traditional ab initio methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can also be employed for geometric optimization. Although more computationally intensive, methods like MP2 can provide a more accurate description of electron correlation effects, which can be important for molecules with extensive pi systems, such as the thiophene (B33073) and benzene (B151609) rings in the target molecule.

Geometric optimization using these methods would aim to find the most stable three-dimensional arrangement of the atoms by minimizing the molecule's energy. The resulting bond lengths, bond angles, and dihedral angles would provide a detailed picture of the molecule's structure.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory provides key insights into a molecule's reactivity and electronic properties by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Energy Gaps and Reactivity Prediction

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule can be more easily excited and is therefore generally more reactive. For 2-(5-iodo-2-methylbenzyl)thiophene, the presence of the electron-rich thiophene ring and the substituted benzyl (B1604629) group would influence these energy levels. The HOMO is likely to be localized on the thiophene ring, while the LUMO may be distributed across the aromatic systems.

Table 1: Representative Frontier Molecular Orbital Data for a Substituted Benzylthiophene

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

This data is illustrative and not specific to 2-(5-Iodo-2-methylbenzyl)thiophene.

Electron Density Distribution Analysis

Analysis of the electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, can reveal the electron-rich and electron-poor regions of a molecule. In 2-(5-iodo-2-methylbenzyl)thiophene, the sulfur and iodine atoms, being electronegative, would create regions of negative electrostatic potential, indicating sites susceptible to electrophilic attack. The aromatic rings would also exhibit characteristic electron density patterns. This analysis is crucial for predicting how the molecule might interact with other chemical species.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules. The methylene (B1212753) bridge between the thiophene and benzyl rings in 2-(5-iodo-2-methylbenzyl)thiophene allows for considerable rotational freedom.

An MD simulation would involve calculating the forces on each atom and solving the equations of motion over time, allowing the molecule to explore different conformations. By analyzing the trajectory of the simulation, one can identify the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule's shape might influence its properties and interactions in a dynamic environment, such as in solution. The results of an MD simulation are often summarized in a Ramachandran-like plot showing the preferred dihedral angles.

Conformational Landscapes and Energetics

A thorough investigation of the conformational landscapes of 2-(5-Iodo-2-methylbenzyl)thiophene would involve mapping the potential energy surface as a function of the molecule's flexible dihedral angles. This analysis would identify the various low-energy conformers, transition states connecting them, and their relative energies. Such a study would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to accurately calculate the energies of different spatial arrangements of the molecule. The resulting data would reveal the most stable three-dimensional structures of the compound in the gas phase.

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its environment. To understand the behavior of 2-(5-Iodo-2-methylbenzyl)thiophene in solution, computational models that incorporate the effects of different solvents would be required. Implicit solvent models, such as the Polarizable Continuum Model (PCM), or explicit solvent models, where individual solvent molecules are included in the calculation, could be used. These studies would predict how the conformational preferences and energy barriers between conformers change in solvents of varying polarity, providing a more realistic picture of the molecule's structure in a chemical or biological setting.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV/Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules. For 2-(5-Iodo-2-methylbenzyl)thiophene, theoretical calculations could generate predicted Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV/Vis) absorption spectra. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Comparison with Experimental Data

Ideally, the predicted spectroscopic data would be compared with experimentally obtained spectra. This comparison serves as a crucial validation of the computational methods and the predicted molecular structures. A strong correlation between the theoretical and experimental data would lend confidence to the computational model and its ability to describe the properties of 2-(5-Iodo-2-methylbenzyl)thiophene accurately.

Investigation of Noncovalent Interactions

Noncovalent interactions play a critical role in determining the structure, stability, and reactivity of molecules. A detailed computational analysis would explore the various noncovalent forces at play within and between molecules of 2-(5-Iodo-2-methylbenzyl)thiophene.

Hydrogen Bonding and Halogen Bonding Interactions

The presence of a sulfur atom in the thiophene ring and an iodine atom on the benzyl group suggests the potential for interesting noncovalent interactions. While conventional hydrogen bonds may be limited, weak C-H···π interactions could be present. Of particular interest would be the investigation of halogen bonding, where the iodine atom can act as a Lewis acid, interacting with electron-rich regions of neighboring molecules. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis would be employed to characterize and quantify these interactions.

Applications of 2 5 Iodo 2 Methylbenzyl Thiophene in Advanced Chemical Synthesis

Role as a Key Intermediate in Pharmaceutical Synthesis

The primary application of 2-(5-Iodo-2-methylbenzyl)thiophene lies in its function as a key intermediate in the synthesis of several important pharmaceutical drugs. benchchem.comchemicalbook.com Its structural components are strategically utilized to construct complex molecular architectures with desired therapeutic activities.

Precursor to SGLT2 Inhibitors (e.g., Canagliflozin, Empagliflozin, Dapagliflozin, Luseogliflozin)

This compound is most notably a precursor in the synthesis of a class of antidiabetic drugs known as sodium-glucose cotransporter 2 (SGLT2) inhibitors. benchchem.comchemicalbook.com These drugs, including Canagliflozin, work by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine and lowering blood glucose levels. benchchem.combenchchem.com

The synthesis of Canagliflozin, for example, involves a multi-step process where 2-(5-Iodo-2-methylbenzyl)thiophene serves as a critical starting material. benchchem.comresearchgate.net The iodo- group on the benzyl (B1604629) ring provides a reactive site for subsequent coupling reactions, which are essential for attaching the glucose-like moiety that is characteristic of SGLT2 inhibitors. researchgate.net For instance, the synthesis can involve the coupling of 2-(4-fluorophenyl)thiophene (B192845) with an activated derivative of 5-iodo-2-methylbenzoic acid. google.com

Strategies for Incorporating the Compound into Complex Drug Molecules

The incorporation of 2-(5-Iodo-2-methylbenzyl)thiophene into complex drug molecules often involves transition-metal-catalyzed cross-coupling reactions. guidechem.com The presence of the iodine atom on the benzene (B151609) ring allows for reactions such as Suzuki or Stille couplings. guidechem.com These reactions enable the formation of new carbon-carbon bonds, linking the thiophene-containing fragment to other parts of the target drug molecule.

A common strategy involves the lithiation of the thiophene (B33073) ring, followed by transmetalation and reaction with a suitable electrophile, such as a protected glucose derivative (lactone). researchgate.net This is followed by a diastereoselective reduction to achieve the desired stereochemistry in the final drug product. researchgate.net The methyl group on the benzyl ring can also influence the reactivity and conformation of the molecule, which can be a critical factor in achieving the desired biological activity.

Building Block for Novel Organic Frameworks

Beyond its role in pharmaceutical synthesis, 2-(5-Iodo-2-methylbenzyl)thiophene is also a valuable building block for the creation of novel organic frameworks and materials. guidechem.com

Synthesis of Diarylmethane Derivatives

The core structure of 2-(5-Iodo-2-methylbenzyl)thiophene is a diarylmethane derivative, where two aryl groups (a thiophene and an iodinated benzene ring) are connected by a methylene (B1212753) bridge. This structural motif is a common feature in many biologically active compounds and functional materials. The synthesis of this compound itself can be achieved through methods like the reduction of the corresponding ketone, (5-(4-fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone. benchchem.com The versatility of the thiophene and iodinated phenyl rings allows for further functionalization to create a diverse library of diarylmethane derivatives with tailored properties.

Incorporation into Polymeric Materials

While specific examples of its incorporation into polymeric materials are not extensively detailed in the provided search results, the reactive nature of the iodo- group makes 2-(5-Iodo-2-methylbenzyl)thiophene a potential monomer for polymerization reactions. Through reactions like Sonogashira or Heck coupling, this compound could be incorporated into the backbone of conjugated polymers. Such polymers are of interest in materials science for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their tunable electronic properties. guidechem.com

Synthesis of Specialty Chemicals and Reagents

The unique combination of a thiophene ring and a functionalized benzene ring makes 2-(5-Iodo-2-methylbenzyl)thiophene a useful starting material for the synthesis of various specialty chemicals and reagents. The thiophene moiety can undergo a range of electrophilic substitution reactions, while the iodo- group on the benzene ring can be transformed into other functional groups through nucleophilic substitution or cross-coupling reactions. This dual reactivity allows for the creation of a wide array of specifically designed molecules for various research and industrial applications. For instance, it can be used to synthesize analytical standards and reference compounds for quality control in the pharmaceutical industry.

Catalyst Ligands and Precursors

The chemical scaffold of 2-(5-Iodo-2-methylbenzyl)thiophene incorporates structural features that suggest its potential as a precursor for the synthesis of specialized catalyst ligands. The thiophene ring is a well-established component in the architecture of various ligands, particularly phosphine-based ligands utilized in cross-coupling reactions. acs.orgsioc-journal.cnbeilstein-journals.org The presence of the iodine atom on the phenyl ring provides a reactive site that is amenable to a variety of coupling reactions, a common strategy for elaborating ligand structures. organic-chemistry.orgnih.gov

The thiophene moiety can serve as a backbone for the introduction of coordinating atoms, such as phosphorus, to create monodentate or bidentate phosphine (B1218219) ligands. sioc-journal.cnbeilstein-journals.org These types of ligands are crucial in palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org The steric and electronic properties of the thiophene ring can influence the efficacy of the resulting catalyst.

Furthermore, the iodo-substituent on the benzyl group offers a handle for further functionalization through reactions like the Suzuki or Sonogashira couplings. organic-chemistry.orgrsc.org This allows for the attachment of other chemical entities, potentially leading to the formation of bidentate or polydentate ligands with tailored properties. For instance, the iodine atom could be substituted with a phosphine group or another coordinating moiety, leading to a ligand with a unique geometry and electronic profile. The synthesis of such ligands often involves the strategic use of halogenated precursors to build up the desired molecular framework. nih.govresearchgate.net

Below is a table of representative thiophene-based ligands and their applications in catalysis, illustrating the potential roles that derivatives of 2-(5-Iodo-2-methylbenzyl)thiophene could play.

| Ligand Structure | Catalyst System | Application | Reference |

| Thiophene-functionalized bipyridine | Palladium complex | Heterogeneous catalysis for cross-coupling reactions | acs.org |

| Monophosphine ligands with thiophene | Palladium | C-S cross-coupling reactions | nih.gov |

| N-heterocyclic phosphines | Transition metal complexes | Organometallic catalysis | beilstein-journals.org |

Advanced Dye Molecules

The structure of 2-(5-Iodo-2-methylbenzyl)thiophene contains key components that are frequently found in advanced organic dye molecules, particularly those designed for use in dye-sensitized solar cells (DSSCs). mdpi.comacs.orgnih.gov Thiophene units are widely employed as π-conjugated spacers in donor-π-acceptor (D-π-A) dyes, which are central to the light-harvesting process in DSSCs. acs.orgntnu.edu.tw The thiophene ring's electron-rich nature facilitates charge transfer from the donor to the acceptor part of the molecule upon photoexcitation.

The benzyl group attached to the thiophene can be considered part of the conjugated bridge, and its substitution pattern can influence the dye's photophysical properties. The methyl group can impact the molecule's solubility and prevent undesirable aggregation on the semiconductor surface. The iodine atom, while not a typical component of the dye's chromophore, could serve as a reactive point for further synthetic modifications to optimize the dye's performance. For instance, it could be replaced with other functional groups to fine-tune the absorption spectrum or the anchoring of the dye to the TiO2 surface. rsc.org

Research has shown that the introduction of thiophene and its derivatives into dye structures can lead to a red-shift in the absorption spectrum, allowing for the harvesting of a broader range of the solar spectrum. mdpi.comacs.org The design of novel organic dyes often involves the synthesis of molecules with extended π-systems, and thiophene is a favored building block for this purpose. nih.govnih.gov

While the iodine atom's direct role in the photophysics of the dye is not immediately obvious, the interaction of iodine from the electrolyte with thiophene-based dyes in DSSCs has been a subject of study, as it can influence device performance and stability. rsc.orgdiva-portal.orgrsc.org Therefore, having an iodo-substituent on the dye's precursor could be relevant for investigating these interactions.

The following table presents examples of thiophene-based dyes and their performance in DSSCs, highlighting the potential of this class of compounds in solar energy applications.

| Dye Structure Type | Key Features | Power Conversion Efficiency (η) | Reference |

| Fused-Thiophene Based Dyes | Red-shifted absorption, improved stability | Up to 7.0% | mdpi.com |

| 2,3-Disubstituted Thiophene Dyes | Higher open-circuit voltage | 4.11% to 6.15% | acs.org |

| Thieno[3,4-b]thiophene-based dyes | Bathochromic shift of absorption | Up to 5.31% | ntnu.edu.tw |

| Thiophene-Bridged Double D-π-A Dye | Reduced charge recombination | ~2-fold enhancement over single branch dye | acs.org |

Exploration of 2 5 Iodo 2 Methylbenzyl Thiophene in Materials Science

Potential for Organic Electronic Applications

Thiophene-containing molecules are cornerstone materials in the field of organic electronics. The sulfur-rich thiophene (B33073) ring facilitates π-electron delocalization along the molecular backbone, a critical feature for charge transport. benchchem.com The structure of 2-(5-iodo-2-methylbenzyl)thiophene, featuring a flexible benzyl-thiophene linkage, allows for various conformational possibilities that can influence thin-film morphology and, consequently, electronic performance in devices.

Thiophene oligomers and polymers are widely recognized for their semiconducting properties. The extended π-conjugation in these systems typically leads to a relatively small HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap, which is essential for facilitating charge carrier injection and transport. benchchem.com The presence of the iodinated benzyl (B1604629) group in 2-(5-iodo-2-methylbenzyl)thiophene is expected to modulate these electronic properties. The iodine atom, being electron-withdrawing, can influence the energy levels of the molecular orbitals. Furthermore, the "heavy atom effect" of iodine could introduce unique photophysical behaviors, such as enhanced intersystem crossing, which might be exploitable in specific optoelectronic applications.

Organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) rely on materials that can efficiently transport charge (holes or electrons) and/or absorb light. Thiophene derivatives are frequently used as the active semiconductor in OFETs and as the electron-donating material in the active layer of OPVs. benchchem.com

For OFET applications, the ability of 2-(5-iodo-2-methylbenzyl)thiophene to self-assemble into ordered structures in the solid state would be crucial for achieving high charge carrier mobility. In the context of OPVs, the compound could potentially serve as a building block for more complex donor or acceptor materials. The iodine atom provides a reactive site for further chemical modifications, such as Suzuki or Stille cross-coupling reactions, enabling the synthesis of larger, more conjugated systems tailored for photovoltaic applications. guidechem.combenchchem.com

Investigation of Electrical and Optical Properties

The electrical and optical properties of thiophene-based materials are intrinsically linked to their molecular structure. These properties determine their suitability for various electronic devices.

The molecule 2-(5-iodo-2-methylbenzyl)thiophene contains both an electron-rich thiophene ring and a benzyl group modified with an electron-withdrawing iodine atom. This arrangement can facilitate intramolecular charge transfer (ICT) upon photoexcitation. The separation of charge within the molecule is a key process in photovoltaics and photocatalysis. The efficiency of electron transport and charge transfer in materials derived from this compound would be a critical area of investigation. benchchem.com The relative orientation of the thiophene and iodobenzyl rings will significantly impact the degree of electronic communication and charge transfer between these two moieties.

Structure-Property Relationship Studies in Material Design

Thiophene Ring : Serves as the core π-conjugated unit, providing the primary pathway for charge transport.

Benzyl Group : Acts as a flexible linker that influences molecular packing and solubility.

Methyl Group : The methyl substituent on the benzyl ring can enhance solubility in organic solvents and influence the solid-state packing (morphology) through steric effects.

Iodine Atom : The iodo-substituent has multiple effects. It modifies the electronic properties (HOMO/LUMO levels) through its inductive effects. It also introduces a "heavy atom effect" that can influence photophysical pathways by promoting spin-orbit coupling. Critically, the carbon-iodine bond is a versatile functional handle for synthetic chemists, allowing for the construction of more complex architectures through cross-coupling reactions. benchchem.com

This ability to synthetically modify the molecule at the iodine position is a key advantage in material design, allowing researchers to systematically tune the electronic and optical properties to meet the demands of a specific application. guidechem.com

Interactive Data Table: Comparison of Related Thiophene Derivatives

While specific experimental data for 2-(5-Iodo-2-methylbenzyl)thiophene is scarce, the following table presents properties of structurally related compounds to provide context for its potential characteristics in materials science.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Potential Application Context |

| 2-(5-Iodo-2-methylbenzyl)thiophene | C12H11IS | 314.18 | Thiophene linked to an iodinated methylbenzyl group | Building block for organic semiconductors |

| 2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene nih.gov | C18H14FIS | 408.27 | Contains additional fluorophenyl group, extending conjugation | Intermediate for SGLT2 inhibitors; potential in functional materials guidechem.comchemicalbook.com |

| 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene nih.gov | C18H14BrFS | 361.27 | Bromo-analogue of the iodo-compound | Chemical intermediate, useful for comparative structure-property studies benchchem.com |

| 2,2':5',2''-Terthiophene benchchem.com | C12H8S3 | 248.40 | Three linearly linked thiophene rings | Well-studied organic semiconductor for OFETs and OPVs benchchem.com |

Q & A

Q. What are the optimal synthetic routes for 2-(5-Iodo-2-methylbenzyl)thiophene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling 5-iodo-2-methylbenzyl halides with thiophene derivatives. A Pd-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) is effective for forming the benzyl-thiophene bond . For iodination, molecular iodine in dichloromethane (DCM) under inert atmosphere (argon) at room temperature is commonly used, achieving yields >80% after purification via column chromatography (Hexane/EtOAc) . Key variables include stoichiometry of iodine (2 eq.), solvent choice, and reaction time (3–6 hours).

Q. How can researchers characterize the structural purity of 2-(5-Iodo-2-methylbenzyl)thiophene?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of the iodinated aromatic ring (δ ~7.5–8.0 ppm for aromatic protons) and methylene bridge (δ ~4.0 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks matching the formula (exact mass: 328.96 g/mol).

- HPLC : Purity ≥98% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What are the key challenges in handling and storing this compound?

- Methodological Answer :

- Light Sensitivity : The iodine substituent increases photosensitivity; store in amber vials at –20°C under argon.

- Moisture : Hygroscopicity is low, but desiccants (e.g., silica gel) are recommended for long-term storage.

- Dehalogenation Risk : Avoid prolonged exposure to reducing agents or UV light to prevent loss of the iodine moiety .

Advanced Research Questions

Q. How does the iodine substituent influence the electronic coupling and reactivity of the thiophene ring?

- Methodological Answer : Computational studies (DFT) reveal that the iodine atom increases electron density at the thiophene’s 2- and 5-positions, enhancing conjugation. Cyclic voltammetry shows a reduction peak at –1.2 V (vs. Ag/AgCl), indicating stabilized LUMO levels. This electronic tuning facilitates applications in optoelectronic materials or as intermediates in cross-coupling reactions .

Q. What contradictions exist in reported biological activity data for this compound, and how can they be resolved?

- Methodological Answer :

- Anticancer Activity : Some studies report IC values <10 µM in breast cancer cell lines (MCF-7), while others show no activity. Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using ATP-based viability assays and include positive controls (e.g., doxorubicin) .

- Mechanistic Ambiguity : Conflicting reports on apoptosis vs. necrosis dominance can be addressed via flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays .

Q. What computational tools are suitable for predicting the compound’s reactivity in catalytic systems?

- Methodological Answer :

- Global Reactivity Descriptors : Use DFT-based software (Gaussian, ORCA) to calculate electrophilicity index (ω) and chemical potential (μ). For 2-(5-Iodo-2-methylbenzyl)thiophene, ω ≈ 3.5 eV suggests moderate electrophilicity.

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.2 eV) predict charge-transfer efficiency in donor-acceptor systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.